molecular formula C10H8ClFN2O B2529596 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide CAS No. 2093470-08-5

2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide

Cat. No.: B2529596
CAS No.: 2093470-08-5
M. Wt: 226.64
InChI Key: QWWHTIYJGWOCOT-LURJTMIESA-N
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Description

2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide is an organic compound with the molecular formula C10H8ClFN2O It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Properties

IUPAC Name

2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c1-6(5-13)14-10(15)9-7(11)3-2-4-8(9)12/h2-4,6H,1H3,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWHTIYJGWOCOT-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)NC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoyl chloride and (1S)-1-cyanoethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxidized benzamide derivatives.

Scientific Research Applications

2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.

    Material Science: The compound is studied for its properties as a building block in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool in biochemical assays.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloroaniline: A related compound with a similar structure but lacking the cyano and amide groups.

    6-fluorobenzamide: A compound with a similar benzamide core but different substituents.

Uniqueness

2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide is unique due to the presence of both the cyano and fluorine substituents, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other benzamide derivatives.

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